
(E)-4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate is a useful research compound. Its molecular formula is C22H20N2O7S and its molecular weight is 456.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Functionalized Monomers and Antimicrobial Activity
Research on novel acrylate monomers, which bear structural similarities to the compound , has demonstrated the potential for creating antimicrobial polymers. For instance, Saraei et al. (2016) synthesized acrylate monomers based on kojic acid and evaluated their antimicrobial activity against bacteria and fungi. The polymers showed moderate to good activity, suggesting the potential of similar compounds for antimicrobial applications (Saraei et al., 2016).
Synthesis and Structural Analysis
The synthesis and crystal structure analysis of related compounds offer insights into the molecular arrangements that could influence their physical and chemical properties. Wang et al. (2012) prepared a compound with a pyrimidin-2-ylamino group and analyzed its crystal structure, providing essential data for understanding the molecular interactions and stability of such compounds (Wang et al., 2012).
Charge Transfer Dyes in Polymers
Charge transfer dyes incorporating pyran-based CTD monomers have been explored for their unique photophysical properties. Kwak et al. (2009) synthesized a pyran-based CTD monomer and copolymerized it with various monomers to study the absorption and fluorescence properties. These findings are crucial for developing new materials with tailored optical properties for applications in sensors and optoelectronics (Kwak et al., 2009).
Polymerization and Copolymerization Studies
The polymerization behavior of acrylates and their copolymerization with other monomers have been extensively studied to develop materials with desired mechanical and thermal properties. For example, research on the reversible addition-fragmentation chain transfer polymerization of acrylates demonstrates the versatility of acrylate monomers in producing polymers with controlled molecular weights and architectures. Such studies are fundamental for advancing polymer science and engineering applications (Perrier et al., 2003).
High-Refractive Index Materials
Developing high-refractive-index materials is crucial for optical and electronic applications. Lee et al. (2021) introduced photo-curable pyrimidine-based acrylate monomers for synthesizing polymers with high refractive indexes, demonstrating the potential of acrylate derivatives in creating advanced optical materials (Lee et al., 2021).
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O7S/c1-27-17-9-14(10-18(28-2)21(17)29-3)5-6-20(26)31-19-12-30-15(11-16(19)25)13-32-22-23-7-4-8-24-22/h4-12H,13H2,1-3H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLCPABACGDAQQ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
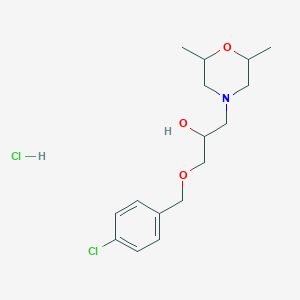

![5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2869489.png)
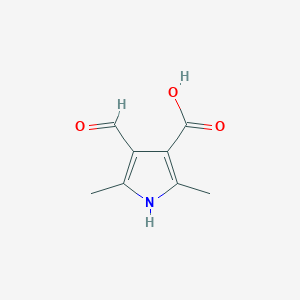
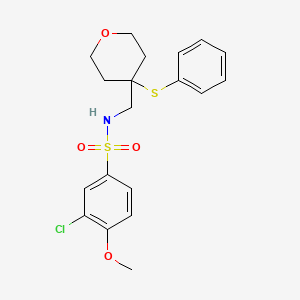

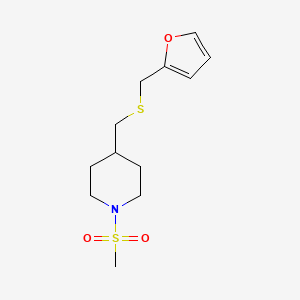

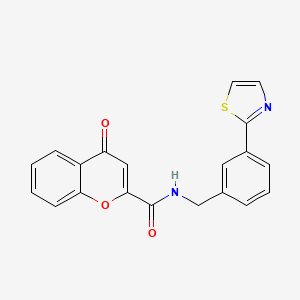
![7-Methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2869501.png)
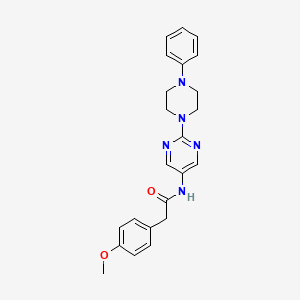
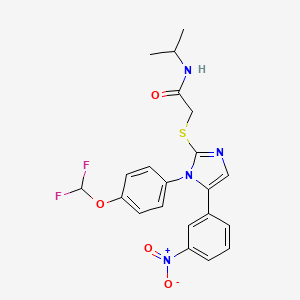
![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2869506.png)

